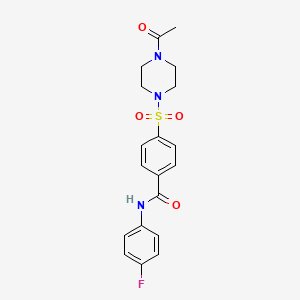
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide, also known as Compound X, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been shown to possess potent inhibitory activity against a specific protein target, making it a promising candidate for the treatment of various diseases.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide' involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then reacted with piperazine to form N-(4-fluorophenyl)-4-(piperazin-1-yl)acetamide. The final compound is synthesized by reacting N-(4-fluorophenyl)-4-(piperazin-1-yl)acetamide with benzenesulfonyl chloride in the presence of a base such as triethylamine to form 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide.
Starting Materials
4-fluoroaniline, acetic anhydride, piperazine, benzenesulfonyl chloride, triethylamine
Reaction
4-fluoroaniline is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form N-(4-fluorophenyl)acetamide., N-(4-fluorophenyl)acetamide is then reacted with piperazine in the presence of a base such as sodium carbonate to form N-(4-fluorophenyl)-4-(piperazin-1-yl)acetamide., Finally, N-(4-fluorophenyl)-4-(piperazin-1-yl)acetamide is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide.
作用機序
The mechanism of action of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X involves the inhibition of a specific protein target, which is involved in various cellular processes such as cell growth, proliferation, and survival. By inhibiting this protein target, 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X can disrupt the signaling pathways that are essential for the growth and survival of cancer cells, leading to their death. In addition, 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X can also improve glucose homeostasis by enhancing insulin sensitivity, which is achieved by modulating the activity of specific enzymes involved in glucose metabolism.
生化学的および生理学的効果
The biochemical and physiological effects of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X are primarily related to its inhibitory activity against a specific protein target. By inhibiting this protein target, 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X can modulate various cellular processes, leading to its therapeutic effects. In cancer research, the biochemical and physiological effects of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X include the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. In diabetes research, the biochemical and physiological effects of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X include the enhancement of insulin sensitivity, improvement of glucose uptake, and modulation of glucose metabolism. In neurological disorder research, the biochemical and physiological effects of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X include the reduction of oxidative stress and inflammation, and the enhancement of neuronal survival.
実験室実験の利点と制限
The advantages of using 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X in lab experiments include its potent inhibitory activity against a specific protein target, its well-established synthesis method, and its broad therapeutic potential. However, the limitations of using 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X in lab experiments include its potential toxicity, its limited solubility in water, and its potential off-target effects.
将来の方向性
There are several future directions for the research and development of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X. One potential direction is to further optimize its structure to improve its potency, selectivity, and pharmacokinetic properties. Another potential direction is to explore its therapeutic potential in other diseases, such as cardiovascular diseases and autoimmune disorders. Additionally, the development of novel drug delivery systems for 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X could also enhance its therapeutic efficacy and reduce its potential toxicity.
科学的研究の応用
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In diabetes research, 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X has been shown to improve glucose homeostasis by enhancing insulin sensitivity. In neurological disorder research, 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-14(24)22-10-12-23(13-11-22)28(26,27)18-8-2-15(3-9-18)19(25)21-17-6-4-16(20)5-7-17/h2-9H,10-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJMJQSNQVTBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

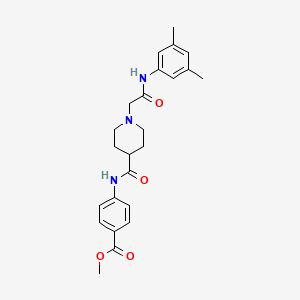
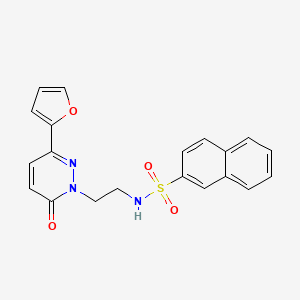
![2-(2,4-dichlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2951028.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2951029.png)
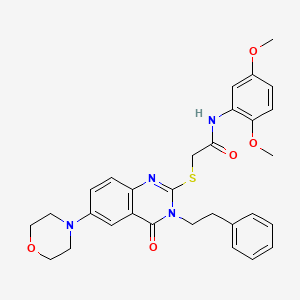
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2951031.png)

![N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2951033.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2951034.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2951035.png)
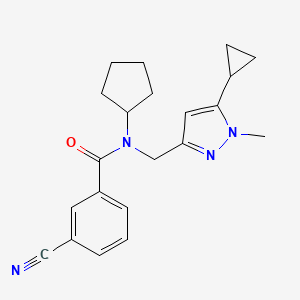
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2951040.png)
![(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2951042.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride](/img/structure/B2951044.png)